2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole
Description
Properties
IUPAC Name |
2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-12-19(14-7-5-6-8-16(14)21-12)15(11-22(23)24)13-9-17(25-2)20(27-4)18(10-13)26-3/h5-10,15,21H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJKCCVJOSEVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities.
Biological Activity
2-Methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This compound's structure includes an indole moiety, a nitro group, and a trimethoxyphenyl substituent, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications, particularly in oncology and inflammation.
Chemical Structure
The chemical formula of this compound is . The compound features:
- Indole nucleus : A bicyclic structure that is foundational in many bioactive compounds.
- Trimethoxyphenyl group : Enhances lipophilicity and may improve biological interactions.
- Nitro group : Often associated with increased biological activity through various mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
A comparative analysis of related indole compounds demonstrated:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Indole A | MCF-7 | 27.7 | Apoptosis induction |
| Indole B | MDA-MB-231 | 39.2 | Tubulin inhibition |
| Target Compound | MCF-7 | TBD | TBD |
In these studies, the target compound's IC50 values are expected to be similar or better than those reported for other indole derivatives due to the presence of the trimethoxyphenyl group which may enhance its interaction with cellular targets.
Anti-inflammatory Activity
Indoles are also recognized for their anti-inflammatory properties. A study on related indole compounds indicated that they could modulate inflammatory pathways by inhibiting COX-2 expression and reducing pro-inflammatory cytokine levels.
For example:
- Mechanism : Inhibition of NF-kB translocation and reduction of reactive oxygen species (ROS) production.
- Findings : Indole derivatives significantly suppressed COX-2 levels in THP-1 monocytes exposed to advanced glycation end products (AGEs), indicating potential for treating inflammatory conditions.
Case Studies
-
Cytotoxicity Assessment :
- A study involving MTT assays revealed that the target compound exhibited selective cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells (IC50 > 100 µM for NIH-3T3).
-
Mechanistic Insights :
- Molecular docking studies have been employed to elucidate the binding interactions of this compound with tubulin and COX-2 enzymes, suggesting a dual mechanism of action involving both microtubule stabilization and anti-inflammatory effects.
Research Findings
Research has also indicated that compounds similar to this compound exhibit:
- Antimicrobial activity : Effective against various bacterial strains.
- Antidiabetic effects : Inhibition of glycation processes in vitro.
These findings position the compound as a candidate for further pharmacological evaluation.
Scientific Research Applications
Research has demonstrated that this compound exhibits a range of biological activities, which are summarized in the following sections.
Anticancer Activity
Numerous studies have investigated the anticancer properties of indole derivatives, including 2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole. For instance:
- Case Study : A study published in the Thai Journal of Pharmaceutical Sciences highlighted the synthesis of various indole derivatives and their evaluation against different cancer cell lines. The results indicated that structural modifications significantly enhance anticancer activity, with some derivatives showing IC values in the micromolar range against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored:
- Case Study : In an animal model of Alzheimer's disease, treatment with indole derivatives led to improvements in cognitive function and a reduction in neuroinflammation markers compared to control groups. This suggests that the compound may have therapeutic applications in neurodegenerative diseases .
Antimicrobial Properties
The antimicrobial activity of indole derivatives has been documented extensively:
- Research Findings : Preliminary studies indicate that compounds similar to this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the indole structure can lead to enhanced biological activity:
- Example : The presence of nitro and methoxy groups at specific positions on the phenyl ring significantly influences the compound's interaction with biological targets .
Table of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related indole derivatives and their distinguishing features:
Spectroscopic and Analytical Comparisons
13C-NMR Data :
Mass Spectrometry :
- Expected molecular ion [M+H]+ for the target compound (C20H21N2O5) is ~369.14, differing from thioether derivatives (e.g., m/z 352 for ) due to the nitro group’s mass contribution.
Preparation Methods
General Strategies for Indole Synthesis
Indole derivatives are typically synthesized via cyclization reactions involving nitroarenes, alkynes, or hydrazine precursors. For 2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole, the key hurdles are:
- Regioselective introduction of the 2-methyl group
- Installation of the 3,4,5-trimethoxyphenyl moiety
- Nitroethyl group placement at C-3
The compound’s structural complexity necessitates tailored adaptations of established indole synthesis protocols, such as Zn/Au-catalyzed alkyne cyclization and Feist-Benary annulation.
Specific Preparation Methods
Zn/Au-Catalyzed Alkyne Cyclization ([PMC7730962])
This method employs N-arylhydroxylamines and conjugated terminal alkynes to construct the indole core via a-sigmatropic rearrangement.
Reaction Mechanism
- Step 1 : DABCO-catalyzed Michael addition of N-(3,4,5-trimethoxyphenyl)hydroxylamine to a nitroethyl-containing alkyne (e.g., HC≡C-CH₂-NO₂).
- Step 2 :-Sigmatropic rearrangement forms the indole skeleton.
- Step 3 : Acidic workup yields the free indole.
Substrate Scope and Limitations
- Alkyne Requirements : Electron-deficient alkynes (e.g., nitroethyl derivatives) are optimal for cyclization.
- Yield : 65–84% for analogous 3-EWG indoles.
- Challenges : Limited commercial availability of nitroethyl alkynes necessitates custom synthesis.
Example Protocol :
1. Combine *N*-(3,4,5-trimethoxyphenyl)hydroxylamine (4.0 mmol) and nitroethyl alkyne (4.2 mmol) in CH₂Cl₂.
2. Add DABCO (0.2 mmol) at 0°C; stir for 1 h.
3. Purify via flash chromatography (hexane/EtOAc).
Feist-Benary Annulation ([CN100491350C])
Adapted from nitroindole syntheses, this route condenses substituted phenylhydrazines with α-keto esters.
Reaction Steps
- Condensation : 3,4,5-Trimethoxyphenylhydrazine reacts with ethyl 2-nitro-3-oxopentanoate.
- Cyclization : Polyphosphoric acid (PPA) mediates indole ring formation.
- Hydrolysis : Alkaline cleavage of the ester yields the free acid, followed by nitro group retention.
Critical Parameters
- Catalyst : PPA (150 g per 0.07 mol substrate).
- Temperature : 85–115°C for cyclization.
- Yield : 65–87% for analogous nitroindoles.
Data Table 1 : Feist-Benary Protocol Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| PPA Quantity | 150 g | 71.4 |
| Reaction Temperature | 105–115°C | 65.3 |
| Hydrolysis Time | 6 h | 87.4 |
Reductive Cyclization of Nitroarenes
A hypothetical route leveraging nitro group reduction and subsequent cyclization.
Proposed Pathway
- Nitro Reduction : Catalytic hydrogenation of 3,4,5-trimethoxynitrobenzene to the hydroxylamine.
- Alkyne Addition : Reaction with 2-methyl-1-nitropropene.
- Cyclization : Acid-mediated closure to form the indole.
Advantages and Drawbacks
- Pros : Avoids unstable nitroethyl alkynes.
- Cons : Requires high-pressure H₂ and specialized catalysts.
Comparative Analysis of Methods
Data Table 2 : Method Comparison
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Zn/Au Catalysis | 70–84 | High | Moderate (EWG-selective) |
| Feist-Benary | 65–87 | Moderate | Low (acid-sensitive groups) |
| Reductive Cyclization | – | Low | High |
Mechanistic Insights and Side Reactions
Byproduct Formation in Zn/Au Catalysis
Competing pathways may generate hydroxyindolines (HI ) or doubly vinylated ethers (DVE ) if reaction conditions are suboptimal.
Nitro Group Stability in Feist-Benary Reactions
PPA’s strong acidity risks nitro group decomposition, necessitating precise temperature control.
Q & A
Q. What synthetic methodologies are effective for preparing 2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole?
The compound can be synthesized via [2+3] cycloaddition reactions between nitroalkenes and nitrones. For example, reacting (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone with nitroethenes in dry toluene at room temperature yields stereoisomeric isoxazolidines, which can be further modified. Separation via semipreparative HPLC and recrystallization from ethanol are critical for isolating pure products .
Q. How can spectroscopic techniques validate the structure of this compound?
- 1H/13C NMR : Key signals include aromatic protons (δ 6.4–8.0 ppm) and methoxy groups (δ ~3.8 ppm) from the trimethoxyphenyl moiety, along with indole NH (~δ 11.6 ppm) .
- HR-ESI-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 298.1438 for a related indole derivative) .
- IR Spectroscopy : Detect functional groups like nitro (1520–1350 cm⁻¹) and indole NH (3270 cm⁻¹) .
Q. What purification strategies are optimal for intermediates in its synthesis?
Flash chromatography (cyclohexane/EtOAc gradients) effectively separates intermediates. For stereoisomeric mixtures, semipreparative HPLC with polar stationary phases (e.g., C18) is recommended .
Advanced Research Questions
Q. How do steric and electronic factors influence regioselectivity in its synthesis?
Cycloaddition regioselectivity is governed by electrophilicity indexes of reactants. The trimethoxyphenyl group enhances nitrone electrophilicity, favoring attack at the nitroalkene’s β-position. Stereoselectivity arises from secondary orbital interactions and steric hindrance between substituents .
Q. What catalytic systems improve yields in iodine-mediated indole functionalization?
Iodine (10 mol%) in acetonitrile at 40°C achieves 98% yield for analogous indole derivatives. Comparatively, FeCl3 or AlCl3 gives lower yields (<20%), likely due to side reactions or poor solubility .
Q. How can computational modeling predict biological activity of this compound?
Docking studies targeting tubulin or kinase binding sites (e.g., colchicine-binding domain) can prioritize derivatives for synthesis. For example, 3-((3,4,5-trimethoxyphenyl)thio)-1H-indole derivatives show antitumor activity by disrupting microtubule dynamics .
Q. What strategies mitigate contradictions in biological assay data (e.g., IC50 variability)?
- Dose-response validation : Test across multiple concentrations (e.g., 0.1–100 μM) in triplicate .
- Cellular context : Compare activity in primary vs. immortalized cell lines (e.g., KU812 vs. LAMA 84 for leukemia models) .
- Metabolic stability : Assess cytochrome P450 interactions using liver microsomes to rule out false negatives .
Q. How does substituent variation on the indole ring affect pharmacological properties?
- Nitro group : Enhances electrophilicity for covalent binding but may reduce solubility.
- Trimethoxyphenyl : Improves tubulin-binding affinity but increases logP, impacting bioavailability.
- Halogenation (e.g., 7-iodo) : Modulates steric bulk and electron density, altering target selectivity .
Methodological Tables
Q. Table 1. Optimization of Iodine-Catalyzed Reactions for Indole Derivatives
| Catalyst (10 mol%) | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| I₂ | 40 | 5 | 98 |
| FeCl₃ | 40 | 12 | 67 |
| AlCl₃ | rt | 24 | 10 |
| Adapted from . |
Q. Table 2. Biological Activity of Trimethoxyphenyl-Indole Derivatives
| Compound | Cell Line | IC50 (μM) | Target |
|---|---|---|---|
| RS 2518 | KU812 (CML) | 0.45 | Tubulin |
| 3.52 (imidazole) | LAMA 84 (CML) | 1.2 | BCR/ABL kinase |
| Data from . |
Key Considerations for Researchers
- Stereochemical analysis : Use X-ray crystallography (e.g., SHELXL refinement) to resolve ambiguous NOE signals .
- Environmental safety : Replace hazardous solvents (e.g., toluene) with cyclopentyl methyl ether in large-scale syntheses .
- Data reproducibility : Validate synthetic protocols across ≥3 independent batches and report yields as mean ± SD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
